Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-methylphenyl)-
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Overview
Description
Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-methylphenyl)- is a chemical compound with the molecular formula C16H13BrO3. It is known for its unique structure, which includes a brominated benzodioxin ring and a methylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-methylphenyl)- typically involves the reaction of 7-bromo-2,3-dihydro-1,4-benzodioxin with 2-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The bromine atom in the benzodioxin ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-methylphenyl)- is not fully understood. its antibacterial activity suggests that it may interfere with bacterial cell wall synthesis or disrupt cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a methylphenyl group.
(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanone: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-methylphenyl)- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H13BrO3 |
---|---|
Molecular Weight |
333.18 g/mol |
IUPAC Name |
(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-(2-methylphenyl)methanone |
InChI |
InChI=1S/C16H13BrO3/c1-10-4-2-3-5-11(10)16(18)12-8-14-15(9-13(12)17)20-7-6-19-14/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
KJJJRGOJKKGIKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC3=C(C=C2Br)OCCO3 |
Origin of Product |
United States |
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